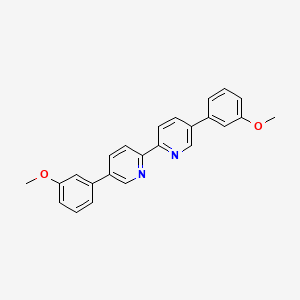
5,5'-Bis(3-methoxyphenyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are known for their ability to form complexes with various metals, making them valuable in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine typically involves the coupling of 3-methoxyphenyl-substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine.
Reduction: Formation of 5,5’-Bis(3-methoxyphenyl)-2,2’-dihydrobipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine core can form stable complexes with transition metals, which can influence various chemical and biological processes. The methoxy groups can also participate in hydrogen bonding and other interactions, further modulating the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Bis(4-methoxyphenyl)-2,2’-bipyridine: Similar structure but with methoxy groups at the 4-position.
5,5’-Bis(3-hydroxyphenyl)-2,2’-bipyridine: Hydroxy groups instead of methoxy groups.
5,5’-Bis(3-cyanophenyl)-2,2’-bipyridine: Cyano groups instead of methoxy groups.
Uniqueness
5,5’-Bis(3-methoxyphenyl)-2,2’-bipyridine is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and materials science.
Propriétés
Numéro CAS |
929219-88-5 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-2-[5-(3-methoxyphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H20N2O2/c1-27-21-7-3-5-17(13-21)19-9-11-23(25-15-19)24-12-10-20(16-26-24)18-6-4-8-22(14-18)28-2/h3-16H,1-2H3 |
Clé InChI |
PALRIYKIVNPTMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
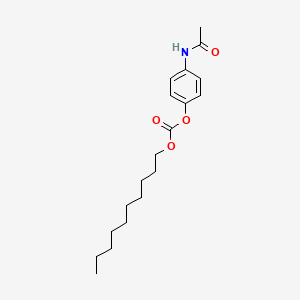
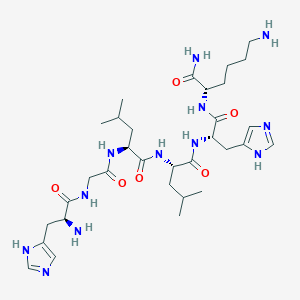
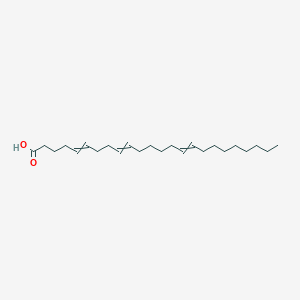
silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
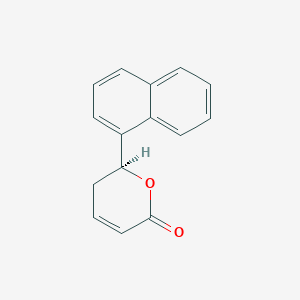
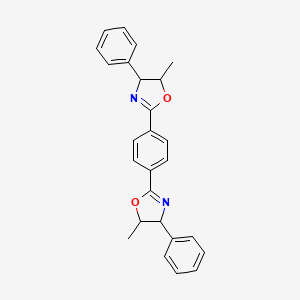
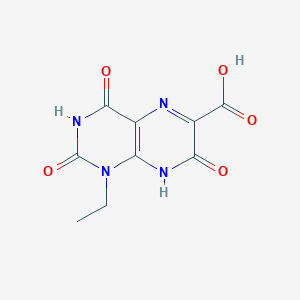
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
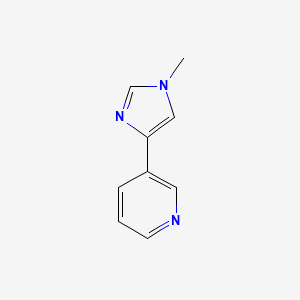
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

